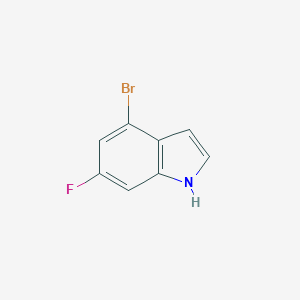

4-bromo-6-fluoro-1H-indole

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-6-fluoro-1H-indole has been extensively studied using various computational methods. For instance, the structure of a pyrazole derivative with bromo and fluoro substituents on phenyl rings was optimized using Gaussian09 software, employing methods such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p). The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data, indicating accurate geometrical parameters. The stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which showed hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping revealed the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity .

Synthesis Analysis

The synthesis of bromo-indole derivatives can be achieved through condensation reactions. For example, the reaction between 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions yielded a bromo-indole compound with good yield. The structure of the synthesized compound was confirmed by spectroscopic methods and XRD. The thermal stability of the compound was also assessed, showing good stability up to 215°C .

Chemical Reactions Analysis

The reactivity of indole derivatives can be manipulated through functionalization. A study demonstrated the regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) compounds. This method enabled bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroindole derivatives have been characterized through various spectroscopic techniques. The vibronic analysis of 4-, 5-, and 6-fluoroindole was conducted using jet-cooled one-color resonant two-photon ionization (1C R2PI) time-of-flight mass spectrometry (TOFMS). The spectra were analyzed, and the transitions were assigned, providing insights into the electronic structure and vibrational modes of these molecules . Additionally, spectral analyses of fluorobenzenes were performed, and the effects of substituents on coupling constants were investigated using INDO-SCF MO calculations, which were compared with experimental data to understand the electronic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Intermediates

-

Inhibitor of GSK-3

-

Synthesis of PI3 Kinase Inhibitors

-

Biologically Active Compounds

-

Antiviral Activity

- Field : Virology

- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .

- Results : For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Synthesis of Ergot Alkaloids

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKZSCECYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646235 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-6-fluoro-1H-indole | |

CAS RN |

885520-70-7 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

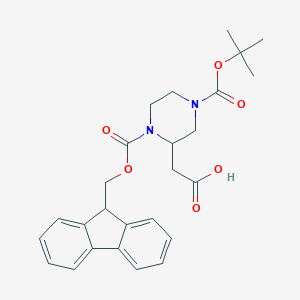

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

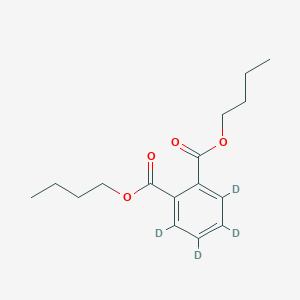

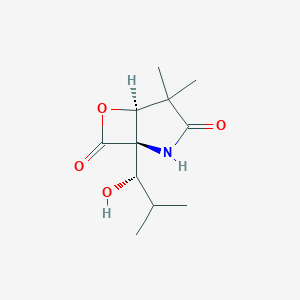

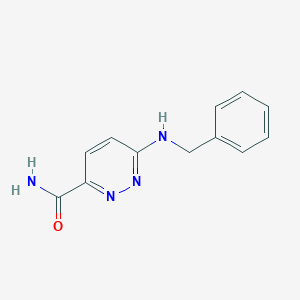

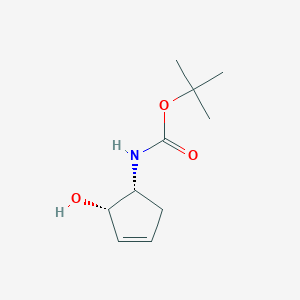

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)